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Compound of Interest

Compound Name: Z-Ietd-R110

Cat. No.: B15554147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Z-IETD-R110 substrate,

focusing on its specificity for caspase-8 and its application in apoptosis research. This

document details the underlying biochemical principles, experimental protocols for its use, and

a summary of its interaction with various caspases.

Introduction to Z-IETD-R110
Z-IETD-R110 is a highly sensitive fluorogenic substrate primarily used for the detection of

caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic pathway of

apoptosis, a form of programmed cell death essential for tissue homeostasis and the removal

of damaged or infected cells. The substrate consists of the tetrapeptide sequence Isoleucine-

Glutamic acid-Threonine-Aspartic acid (IETD) linked to the fluorophore Rhodamine 110 (R110).

The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell

permeability.

In its native state, Z-IETD-R110 is non-fluorescent. Upon cleavage of the peptide bond C-

terminal to the aspartate residue by an active caspase, the Rhodamine 110 molecule is

released, resulting in a significant increase in fluorescence. This fluorescence can be readily

quantified using a fluorometer, fluorescence microscope, or flow cytometer, providing a direct

measure of caspase activity.
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Mechanism of Action
The enzymatic reaction underlying the use of Z-IETD-R110 is a two-step process. The

substrate, more accurately described as (Z-IETD)₂-R110, contains two IETD peptides attached

to a single Rhodamine 110 molecule.

Initial Cleavage: An active caspase cleaves one of the IETD peptides, yielding an

intermediate, mono-substituted product (Z-IETD-R110). This intermediate is weakly

fluorescent.

Final Cleavage: The second IETD peptide is then cleaved from the Rhodamine 110

molecule, releasing the highly fluorescent free R110.

The increase in fluorescence intensity is directly proportional to the amount of active caspase

present in the sample, allowing for the sensitive detection and quantification of enzyme activity.

Data Presentation: Substrate Specificity of IETD-
Based Fluorogenic Substrates
The tetrapeptide sequence IETD is preferentially recognized and cleaved by caspase-8.

However, a degree of cross-reactivity with other caspases has been observed, a common

characteristic of peptide-based caspase substrates. The following table summarizes the known

specificity profile of IETD-containing fluorogenic substrates. It is important to note that

comprehensive, directly comparable kinetic data (Km and kcat) for Z-IETD-R110 across a full

panel of caspases is not readily available in the public domain. The data presented is a

compilation from various sources, including studies on structurally similar IETD-based

substrates (e.g., (IETD)₂-R110, Ac-IETD-AFC).
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Caspase

Preferred
Recogniti
on
Sequence

Cleavage
of IETD-
R110/AFC

kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Notes

Caspase-8 IETD High N/A N/A N/A

IETD is the

preferred

substrate

for

caspase-8.

Caspase-1
YVAD/WE

HD

Low to

Moderate
N/A N/A N/A

Some

cross-

reactivity

may be

observed.

Caspase-2 VDVAD Low N/A N/A N/A

Minimal

cleavage of

IETD-

containing

substrates.

Caspase-3 DEVD Moderate N/A N/A N/A

Significant

cross-

reactivity is

possible,

as

caspase-3

can cleave

a broad

range of

substrates.

[1]

Caspase-4 LEVD Low N/A N/A N/A

Limited

data

available.
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Caspase-5
WEHD/LE

HD
Low N/A N/A N/A

Limited

data

available.

Caspase-6 VEID

Not

Determine

d

nd 70 nd

One study

reported no

determined

catalytic

rate for

(IETD)₂-

R110 with

caspase-6.

Caspase-7 DEVD Moderate N/A N/A N/A

Similar to

caspase-3,

shows

some

promiscuity

.

Caspase-9 LEHD
Low to

Moderate
N/A N/A N/A

Some

studies

indicate

that

caspase-8

and -10

can also

cleave the

LEHD

sequence

efficiently.

Caspase-

10

AEVD/IET

D
High N/A N/A N/A

Structurally

similar to

caspase-8

and shows

a

preference

for IETD.
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Note: "N/A" indicates that reliable, directly comparable data was not consistently found in the

searched literature. "nd" indicates that the value was not determined in the cited study. The

kinetic parameters can vary depending on the experimental conditions, the specific fluorophore

used, and whether the substrate is mono- or di-substituted.

Experimental Protocols
The following are generalized protocols for using Z-IETD-R110 to measure caspase-8 activity.

It is recommended to optimize concentrations and incubation times for your specific cell type

and experimental conditions.

In Vitro Caspase-8 Activity Assay in Cell Lysates
This protocol is designed for measuring caspase-8 activity in a 96-well plate format using cell

lysates.

Materials:

Cells of interest

Apoptosis-inducing agent

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA,

10% glycerol, 10 mM DTT)

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

Z-IETD-R110 substrate (stock solution in DMSO)

Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control

96-well black, clear-bottom microplate

Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

Cell Culture and Treatment:
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Plate cells at a desired density and culture overnight.

Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated

control.

Cell Lysis:

Harvest cells and centrifuge at 300 x g for 5 minutes.

Wash the cell pellet with ice-cold PBS.

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-20

minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cytosolic extract).

Assay Setup:

In a 96-well plate, add 50 µL of cell lysate to each well.

For a negative control, pre-incubate a sample of the lysate with a caspase-8 inhibitor (e.g.,

20 µM Z-IETD-FMK) for 15 minutes at room temperature before adding the substrate.

Enzymatic Reaction:

Prepare the substrate working solution by diluting the Z-IETD-R110 stock solution in

Assay Buffer to the desired final concentration (typically 10-50 µM).

Add 50 µL of the substrate working solution to each well.

Fluorescence Measurement:

Incubate the plate at 37°C, protected from light.

Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) or as an

endpoint reading after 30-60 minutes.
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In Situ Caspase-8 Activity Assay in Live Cells
This protocol is for measuring caspase-8 activity in intact, live cells using flow cytometry or

fluorescence microscopy.

Materials:

Cells of interest cultured in appropriate medium

Apoptosis-inducing agent

Z-IETD-R110 substrate

Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control

Flow cytometer or fluorescence microscope

Procedure:

Cell Culture and Treatment:

Seed cells in a multi-well plate or on coverslips and allow them to adhere.

Treat cells with an apoptosis-inducing agent. Include an untreated control.

For a negative control, pre-incubate cells with a caspase-8 inhibitor for 1-2 hours before

adding the apoptotic stimulus.

Substrate Loading:

Add Z-IETD-R110 to the cell culture medium to a final concentration of 1-10 µM.

Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.

Cell Harvesting and Analysis (for Flow Cytometry):

For suspension cells, gently transfer the cell suspension to flow cytometer tubes.
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For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using

a gentle method (e.g., cell scraper or mild trypsinization). Transfer to flow cytometer tubes.

Centrifuge the cells at 300 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS or a suitable assay

buffer.

Analyze the cells on a flow cytometer, detecting the green fluorescence of Rhodamine

110.

Analysis (for Fluorescence Microscopy):

Gently wash the cells on coverslips with PBS.

Mount the coverslips on microscope slides.

Visualize the cells using a fluorescence microscope with appropriate filters for Rhodamine

110.

Mandatory Visualizations
Caspase-8 Activation in the Extrinsic Apoptosis Pathway
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Caspase-8 Activation in the Extrinsic Apoptosis Pathway
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Caption: Caspase-8 is activated within the DISC and initiates apoptosis.
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Experimental Workflow for In Vitro Caspase-8 Assay
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Experimental Workflow for In Vitro Caspase-8 Assay
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Logical Relationship of Z-IETD-R110 Cleavage and Fluorescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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